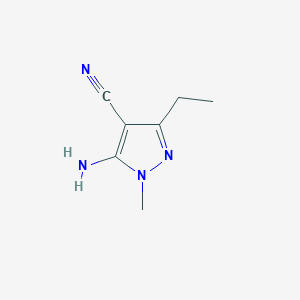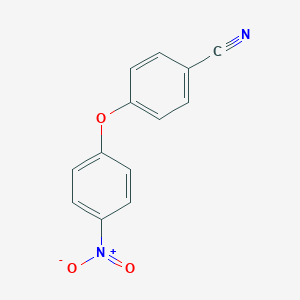
5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile, also known as AMPC, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that contains an amino group, an ethyl group, and a methyl group attached to the pyrazole ring, along with a cyano group attached to the carbon atom at position 4. The compound has been synthesized using various methods, and its unique structure has led to investigations into its potential use as a building block for the synthesis of new compounds with diverse activities.
Mécanisme D'action
The mechanism of action of 5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile is not fully understood, but it is believed to act through the inhibition of key enzymes or receptors involved in various biological processes. For example, 5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation. 5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile has been shown to have various biochemical and physiological effects, depending on the specific application. For example, in medicinal chemistry, 5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile has been shown to have antimicrobial activity against various bacterial and fungal strains, as well as anti-inflammatory and anticancer activity. In materials science, 5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile has been shown to have high thermal stability and conductivity, making it a potential candidate for use in electronic devices. In agriculture, 5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile has been shown to have fungicidal and herbicidal activity against various plant pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile in lab experiments is its unique structure, which allows for the synthesis of new compounds with diverse activities. Another advantage is its relatively simple synthesis method, which can be easily scaled up for larger-scale production. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile, including the synthesis of new compounds with enhanced activity, the investigation of its potential as a building block for the synthesis of new materials with unique properties, and the exploration of its potential as a fungicide and herbicide in agriculture. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which may lead to the development of safer and more effective compounds.
Méthodes De Synthèse
The synthesis of 5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile has been reported using various methods, including the reaction of 3-ethyl-1-methyl-1H-pyrazol-5-amine with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide or potassium carbonate, followed by cyclization of the intermediate product using acetic anhydride. Another method involves the reaction of 3-ethyl-1-methyl-1H-pyrazol-5-amine with ethyl cyanoacetate in the presence of a catalyst, such as piperidine, followed by cyclization using phosphorus oxychloride.
Applications De Recherche Scientifique
5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile has been used as a building block for the synthesis of new compounds with diverse activities, such as antimicrobial, anti-inflammatory, and anticancer agents. In materials science, 5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile has been used as a monomer for the synthesis of new polymers with unique properties, such as high thermal stability and conductivity. In agriculture, 5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile has been investigated for its potential as a fungicide and herbicide.
Propriétés
Numéro CAS |
18280-56-3 |
|---|---|
Formule moléculaire |
C7H10N4 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
5-amino-3-ethyl-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H10N4/c1-3-6-5(4-8)7(9)11(2)10-6/h3,9H2,1-2H3 |
Clé InChI |
OBGZTDBPTVMFMT-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1C#N)N)C |
SMILES canonique |
CCC1=NN(C(=C1C#N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)




